2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15488501
InChI: InChI=1S/C24H22ClN3OS/c1-14-18(25)5-3-6-19(14)28-20-7-4-8-21(29)23(20)22(17(13-26)24(28)27)15-9-11-16(30-2)12-10-15/h3,5-6,9-12,22H,4,7-8,27H2,1-2H3
SMILES:
Molecular Formula: C24H22ClN3OS
Molecular Weight: 436.0 g/mol

2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC15488501

Molecular Formula: C24H22ClN3OS

Molecular Weight: 436.0 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile -

Specification

Molecular Formula C24H22ClN3OS
Molecular Weight 436.0 g/mol
IUPAC Name 2-amino-1-(3-chloro-2-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C24H22ClN3OS/c1-14-18(25)5-3-6-19(14)28-20-7-4-8-21(29)23(20)22(17(13-26)24(28)27)15-9-11-16(30-2)12-10-15/h3,5-6,9-12,22H,4,7-8,27H2,1-2H3
Standard InChI Key OXDKQGJPVZIHDN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)SC)C(=O)CCC3

Introduction

2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinoline derivatives. It is characterized by its unique structural features, including a quinoline ring and various functional groups such as amino, chloro, and methylsulfanyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the search results, but it can be inferred from its structural components.

  • Molecular Weight: Approximately 455.01 g/mol.

Structural Features

  • The compound contains a quinoline ring, which categorizes it as a heterocyclic compound.

  • It includes an amino group attached to the quinoline structure, making it an amino compound.

  • The presence of chloro and methylsulfanyl groups further classifies it as a substituted aromatic compound.

Synthesis

The synthesis of this compound typically involves condensation reactions between appropriate aromatic amines and carbonyl compounds under acidic or basic conditions.

Medicinal Chemistry

This compound is primarily recognized for its potential applications in drug development due to its unique structural features and diverse functional groups. Hexahydroquinoline derivatives are known for their wide range of biological activities, which can be explored for therapeutic purposes.

Experimental Assays

To elucidate the mechanisms of action and biological targets, experimental assays such as kinetic studies and binding assays are necessary. These studies would help quantify the interaction strength with biological targets and provide insights into its potential therapeutic applications.

Typical Reactions

As a quinoline derivative, this compound may undergo various chemical reactions typical for such structures. These reactions would require controlled conditions, including temperature control and the use of catalysts or protective groups to prevent unwanted side reactions.

Stability and Handling

The stability of the compound depends on its chemical structure and environmental conditions. It is essential to handle it under appropriate laboratory conditions to maintain its integrity and prevent degradation.

Research Implications

  • Biological Targets: The compound's mechanism of action depends on its interaction with specific biological targets within cellular systems.

  • Therapeutic Potential: Its unique structure suggests potential therapeutic applications, although detailed studies are required to confirm these possibilities.

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